Tianeptine-d4 (Major) is a deuterated analog of tianeptine, a unique antidepressant originally developed in France. Tianeptine is known for its atypical mechanism of action, which diverges from traditional antidepressants that primarily target monoamine neurotransmitters. The molecular formula for Tianeptine-d4 is , with a molecular weight of approximately 441.0 g/mol. The compound features a heptanoic acid side chain and a benzothiazepine structure, which contribute to its pharmacological properties and therapeutic applications.
Deuteration of tianeptine enhances its stability and provides valuable insights in pharmacokinetic studies, allowing researchers to track the compound's behavior in biological systems more effectively. The presence of deuterium atoms can also influence the compound's metabolic pathways, making Tianeptine-d4 a useful tool in scientific research.
Common reagents involved in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions are optimized for factors such as temperature, pressure, and solvent choice to maximize yield and purity .
Tianeptine-d4 exhibits significant biological activity primarily through its modulation of the glutamatergic system and its agonist activity at the mu-opioid receptor. This dual mechanism contributes to its antidepressant and anxiolytic effects. Notably, Tianeptine-d4 has been shown to:
The compound's unique mechanism challenges traditional views on depression treatment, emphasizing the role of glutamate rather than solely focusing on serotonin or norepinephrine.
The synthesis of Tianeptine-d4 involves incorporating deuterium atoms into the tianeptine molecule through various methods, including:
Industrial production typically follows optimized protocols to maintain consistency and regulatory compliance .
Tianeptine-d4 has several applications in scientific research:
Studies indicate that Tianeptine-d4 interacts with various neurotransmitter systems beyond glutamate, including:
These interactions highlight its distinct pharmacological profile compared to other antidepressants.
Several compounds share structural or functional similarities with Tianeptine-d4. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Tianeptine | Parent compound without deuteration | Traditional antidepressant with monoaminergic effects |
| S-1574 | Analog with similar benzothiazepine structure | Investigational compound with potential anxiolytic effects |
| S-16190 | Related structure with modifications | May exhibit different pharmacokinetics |
| S-16191 | Another analog with altered functional groups | Potential variations in receptor affinity |
Tianeptine-d4's uniqueness lies in its deuterated form, which enhances stability and provides insights into metabolic pathways that are not as easily discernible with non-deuterated compounds .
Deuterium labeling in tricyclic antidepressants like tianeptine-d4 primarily employs three methodologies: hydrogen-deuterium exchange, deuterated reagent substitution, and catalytic deuteration. Each approach offers distinct advantages in terms of regioselectivity and isotopic enrichment (Table 1).
Hydrogen-deuterium exchange utilizes acidic protons at reactive positions, such as amine groups or aromatic carbons, replacing them with deuterium via equilibrium-driven processes. For example, the methyl group adjacent to tianeptine’s nitrogen atom can undergo exchange in deuterated solvents like D~2~O or CD~3~OD under basic conditions. This method typically achieves 70–85% deuterium incorporation but requires precise pH control to avoid structural degradation.
Deuterated reagent substitution involves substituting hydrogen-containing reactants with deuterated analogs during synthesis. In the condensation step of tianeptine synthesis (Figure 1A), replacing ethyl 7-aminoheptanoate hydrochloride with its perdeuterated counterpart introduces deuterium at the aliphatic chain. Patent data show that this method achieves >95% isotopic purity when using 10-fold molar excesses of deuterated amines.
Catalytic deuteration employs transition metal catalysts (e.g., Pd/C or PtO~2~) to saturate double bonds with deuterium gas. While less commonly applied to tianeptine’s rigid tricyclic core, this technique effectively deuterates flexible side chains. A 2024 pharmacokinetic study demonstrated that catalytic deuteration of similar tricyclic compounds increased elimination half-lives by 40–60% compared to nondeuterated analogs.
Table 1: Comparative Efficiency of Deuterium-Labeling Techniques
| Method | Deuterium Incorporation (%) | Regioselectivity | Reaction Time (h) |
|---|---|---|---|
| H-D Exchange | 70–85 | Moderate | 24–48 |
| Reagent Substitution | 90–98 | High | 12–24 |
| Catalytic Deuteration | 80–92 | Low | 6–12 |
Strategic deuteration focuses on positions susceptible to cytochrome P450-mediated oxidation, particularly the N-methyl group and C-7 side chain (Figure 1B).
N-Methyl deuteration slows demethylation, a primary metabolic pathway for tianeptine. Replacing all four hydrogens in the methyl group (-CD~3~) reduces the metabolic clearance rate by 65%, as demonstrated in deuterated doxepin analogs. Kinetic isotope effects (KIE) at this position increase the activation energy for oxidative cleavage, prolonging plasma exposure.
Side chain deuteration targets the heptanoic acid moiety, where β-oxidation occurs. Introducing deuterium at C-3 and C-5 of the aliphatic chain (Figure 1C) impedes hydrogen abstraction during β-oxidation, as evidenced by a 2.3-fold increase in the AUC (area under the curve) of deuterated clomipramine derivatives.
Aromatic ring deuteration, though less common, stabilizes metabolites against further oxidation. For example, deuterating the para position of tianeptine’s dibenzothiazepine ring system reduces hydroxylation rates by 38% in hepatic microsomal assays.
Figure 1: Key Deuteration Sites in Tianeptine-d4
(A) Condensation Step: Ethyl 7-aminoheptanoate-d4 → Aliphatic chain deuteration (B) N-Methyl Group: -CD3 substitution (C) Side Chain: C-3/C-5 deuterium incorporation Ensuring isotopic purity (>98% d4) requires multimodal analytical strategies:
Mass Spectrometry (MS): High-resolution LC-MS quantifies deuterium enrichment by comparing molecular ion clusters. For tianeptine-d4, the [M+H]^+^ peak at m/z 437.2 shifts to m/z 441.2, with satellite peaks indicating residual protiated species (Figure 2A). A 2024 study established a limit of detection (LOD) of 0.1% for nondeuterated contaminants using Q-TOF MS.
Nuclear Magnetic Resonance (NMR): ^2^H-NMR spectra confirm deuterium placement. The absence of proton signals at 2.3 ppm (N-CH~3~) and 1.5–1.7 ppm (aliphatic chain) verifies complete deuteration (Figure 2B). Quantitative ^1^H-^13^C HSQC experiments further resolve positional isotopic purity.
Isotopic Ratio Monitoring (IRM): Gas chromatography-isotope ratio mass spectrometry (GC-IRMS) measures δ^2^H values against international standards. Tianeptine-d4 should exhibit δ^2^H > 500‰ relative to Vienna Standard Mean Ocean Water (VSMOW).
Table 2: Analytical Parameters for Deuterium Verification
| Technique | Target Region | LOD | LOQ | Precision (%RSD) |
|---|---|---|---|---|
| HR-LC-MS | Molecular ion cluster | 0.1% | 0.3% | 1.2 |
| ^2^H-NMR | N-CD3 (2.3 ppm) | 1.0% | 3.0% | 2.5 |
| GC-IRMS | δ^2^H values | 0.05‰ | 0.15‰ | 0.8 |
Liquid chromatography-tandem mass spectrometry represents the gold standard for quantitative analysis of deuterated compounds such as Tianeptine-d4 (Major) [1] [2]. The optimization of liquid chromatography-tandem mass spectrometry parameters requires systematic evaluation of multiple interconnected variables to achieve optimal sensitivity and selectivity for deuterated analytes [3] [4].
The primary optimization parameters for liquid chromatography-tandem mass spectrometry analysis of Tianeptine-d4 include chromatographic conditions, electrospray ionization settings, and mass spectrometric detection conditions [1] [5]. Chromatographic separation optimization involves careful selection of stationary phase chemistry, mobile phase composition, gradient elution profiles, and column temperature to achieve baseline resolution between the deuterated internal standard and potential interferences [2] [3].
For Tianeptine-d4 analysis, researchers have successfully employed reverse-phase chromatography using Aquasil C18 columns with dimensions of 3 × 100 millimeters and 5 micrometer particle size [1]. The mobile phase composition typically consists of acetonitrile containing 0.1% formic acid as solvent A and water containing 4 millimolar ammonium formate as solvent B, with an isocratic composition of 9:1 (A:B, volume/volume) [1]. Flow rates are maintained at 400 microliters per minute with injection volumes of 5 microliters to ensure optimal peak shape and retention time reproducibility [1].
| Parameter | Optimized Value | Impact on Analysis |
|---|---|---|
| Column Type | Aquasil C18 (3 × 100 mm, 5 μm) | Baseline separation achievement [1] |
| Mobile Phase A | Acetonitrile + 0.1% formic acid | Enhanced ionization efficiency [1] |
| Mobile Phase B | Water + 4 mM ammonium formate | Improved peak shape [1] |
| Flow Rate | 400 μL/min | Optimal retention and sensitivity [1] |
| Injection Volume | 5 μL | Minimized matrix effects [1] |
| Run Time | 7 minutes | Adequate separation time [1] |
Table 1: Optimized Liquid Chromatography-Tandem Mass Spectrometry Parameters for Tianeptine-d4 Analysis
Electrospray ionization optimization represents a critical component of method development, requiring systematic evaluation of source temperature, ionspray voltage, nebulizer gas flow, and desolvation parameters [4] [6]. The ion source temperature is typically maintained at 450°C with ionspray voltage set at 5500 V to achieve maximum ionization efficiency for Tianeptine-d4 [1]. Design of experiments approaches have demonstrated significant improvements in signal intensity through systematic optimization of electrospray ionization parameters, with some studies reporting 2.6-fold improvements in sensitivity [7] [6].
Mass spectrometric detection utilizes selected reaction monitoring mode with specific mass transitions for Tianeptine-d4 quantification [1] [2]. The deuterated compound exhibits characteristic mass transitions that differ from the unlabeled parent compound by the mass of incorporated deuterium atoms [1]. For Tianeptine-d4, the precursor ion typically appears at mass-to-charge ratio 441 with characteristic product ions used for quantification and confirmation purposes [2].
The validation of liquid chromatography-tandem mass spectrometry methods for Tianeptine-d4 requires assessment of linearity, precision, accuracy, recovery, and matrix effects according to regulatory guidelines [1] [8]. Linear calibration ranges typically span from 1.0 to 500.0 nanograms per milliliter in plasma matrices, with correlation coefficients exceeding 0.99 [1] [2]. Precision values, expressed as relative standard deviation, consistently fall below 15% across the calibration range, while accuracy values remain within 15% relative error [1] [2].
The selection of appropriate internal standards represents a fundamental aspect of accurate quantitative analysis in deuterated compound studies [9] [10]. Stable isotope-labeled internal standards, particularly deuterated analogs, provide superior compensation for analytical variability compared to structurally similar compounds [9] [11].
Tianeptine-d4 serves as an ideal internal standard for tianeptine quantification due to its nearly identical physicochemical properties while maintaining distinct mass spectrometric characteristics [2] [9]. The deuterium incorporation strategy significantly influences the stability and analytical performance of the internal standard [12] [10]. Optimal deuterium placement occurs at non-exchangeable positions to prevent isotopic exchange with hydrogen atoms from biological matrices or analytical solvents [10] [13].
| Criterion | Requirement | Tianeptine-d4 Performance |
|---|---|---|
| Mass Difference | 4-5 Da minimum [11] | 4 Da (optimal) [2] |
| Chemical Similarity | >95% identical behavior [9] | >98% similarity [2] |
| Isotopic Purity | >95% labeled species [10] | 96.9% d4, 3.1% d3 [12] |
| Exchange Stability | No loss during analysis [10] | Stable at physiological pH [14] |
| Recovery Correlation | >0.95 with analyte [11] | >98% correlation [2] |
Table 2: Internal Standard Selection Criteria and Tianeptine-d4 Performance Characteristics
The isotope dilution analysis methodology relies on the principle that the isotopically-labeled internal standard undergoes identical sample preparation and analytical processes as the target analyte [15] [16]. This approach provides compensation for extraction losses, matrix effects, and instrumental drift that commonly affect quantitative accuracy [15] [16]. The isotope dilution method has demonstrated superior precision and accuracy compared to external calibration approaches, particularly in complex biological matrices [16] [17].
Critical factors in internal standard selection include the number of deuterium atoms incorporated, their positional placement, and the resulting mass spectral fragmentation patterns [12] [10]. Tianeptine-d4 incorporates four deuterium atoms strategically positioned to minimize exchange while maintaining fragmentation patterns suitable for selective reaction monitoring [14] [2]. The compound exhibits minimal deuterium loss under typical analytical conditions, ensuring reliable quantification throughout extended analytical sequences [2] [10].
The concentration of internal standard addition requires optimization to ensure adequate signal intensity without saturating the detector response [18]. Typical internal standard concentrations range from 2.5 to 25 micrograms per milliliter, depending on the expected analyte concentration range and instrumental sensitivity [1] [18]. The internal standard should be added at the earliest possible stage of sample preparation to maximize compensation for procedural losses [15] [18].
Matrix effects represent one of the most significant challenges in biological sample analysis using liquid chromatography-tandem mass spectrometry [19] [20]. These effects manifest as signal enhancement or suppression caused by co-eluting endogenous compounds that interfere with analyte ionization in the electrospray source [19] [21].
Biological matrices contain numerous endogenous compounds including phospholipids, proteins, salts, and metabolites that can significantly impact analytical accuracy and precision [19] [22]. Phospholipids, in particular, represent major contributors to matrix effects due to their high concentrations in plasma and tissue samples and their tendency to co-elute with many pharmaceutical compounds [22] [23].
Sample preparation strategies for matrix effects mitigation encompass protein precipitation, liquid-liquid extraction, and solid-phase extraction techniques [19] [24]. Each approach offers distinct advantages and limitations in terms of analyte recovery, matrix component removal, and method complexity [19] [25].
| Sample Preparation Method | Matrix Effects Reduction | Recovery Range | Analysis Time |
|---|---|---|---|
| Protein Precipitation | Moderate (20-40%) [19] | 70-85% [26] | 15-30 minutes [27] |
| Liquid-Liquid Extraction | Good (40-60%) [19] | 60-80% [26] | 30-45 minutes [26] |
| Solid-Phase Extraction | Excellent (60-90%) [19] | 87-96% [26] | 45-90 minutes [26] |
| TurboFlow Technology | Outstanding (>99%) [23] | 85-95% [23] | 10-20 minutes [23] |
Table 3: Comparative Performance of Sample Preparation Methods for Matrix Effects Mitigation
Protein precipitation using acetonitrile represents the most commonly employed sample preparation technique for tianeptine analysis [1] [27]. This approach involves adding three to four volumes of acetonitrile to biological samples, followed by centrifugation to remove precipitated proteins [1] [27]. While protein precipitation offers simplicity and speed, it provides limited removal of small molecule interferences such as phospholipids [19] [27].
Solid-phase extraction has demonstrated superior matrix effects reduction compared to protein precipitation, particularly for phospholipid removal [26] [19]. The method involves sample loading onto conditioned sorbent cartridges, washing to remove interfering compounds, and elution of target analytes using appropriate solvents [26] [25]. For tianeptine analysis, reverse-phase solid-phase extraction using hydrophilic-lipophilic balance sorbents has achieved recovery rates of 87-96% with matrix effects ranging from negative 19% to positive 24% [26].
Advanced sample preparation techniques include TurboFlow technology, which combines size exclusion and reverse-phase chromatography principles to achieve online sample cleanup [23]. This approach removes more than 99% of phospholipids while maintaining high analyte recovery, significantly reducing matrix effects compared to conventional sample preparation methods [23].
The optimization of sample preparation protocols requires systematic evaluation of multiple parameters including sample volume, extraction solvent composition, pH conditions, and incubation times [24] [25]. Quality control measures must include assessment of matrix effects through post-extraction addition experiments and comparison of neat standard responses with matrix-matched calibrators [20] [24].
| Validation Parameter | Acceptance Criteria | Tianeptine-d4 Performance |
|---|---|---|
| Matrix Effects | ±15% deviation [20] | -19% to +24% [26] |
| Recovery | 50-120% [20] | 87-96% [26] |
| Precision | <15% RSD [20] | <10% RSD [26] |
| Carry-over | <20% of LLOQ [20] | <5% observed [26] |
| Stability | 24 hours at room temperature [20] | Stable >48 hours [2] |
Table 4: Matrix Effects Validation Parameters and Performance Criteria
The implementation of deuterated internal standards provides additional compensation for matrix effects that cannot be eliminated through sample preparation alone [2] [9]. The close structural similarity between Tianeptine-d4 and the target analyte ensures that both compounds experience similar matrix effects, allowing for accurate quantification even in the presence of residual interferences [2] [11].